molecular formula C14H16N2O3S B1498431 tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate

tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate

Cat. No.: B1498431
M. Wt: 292.36 g/mol
InChI Key: HRJHRORNQHTOOK-UHFFFAOYSA-N
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Description

tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate typically involves the condensation of a thiophene derivative with an appropriate carbamate precursor. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfur, α-methylene carbonyl compounds, and α-cyano esters.

Industrial Production Methods

Industrial production of such compounds may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide for thiophene synthesis, and organoboron reagents for Suzuki–Miyaura coupling . Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[b]thiophene derivatives such as:

Uniqueness

What sets tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate

InChI

InChI=1S/C14H16N2O3S/c1-14(2,3)19-13(18)16-12(15)11-7-8-9(17)5-4-6-10(8)20-11/h4-7,17H,1-3H3,(H2,15,16,18)

InChI Key

HRJHRORNQHTOOK-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(\C1=CC2=C(C=CC=C2S1)O)/N

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC2=C(C=CC=C2S1)O)N

Origin of Product

United States

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